molecular formula C12H13Cl2N3O3 B2980306 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one CAS No. 929973-10-4

2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2980306
CAS No.: 929973-10-4
M. Wt: 318.15
InChI Key: IKPANAFNJMZRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C12H13Cl2N3O3 and a molecular weight of 318.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a nitrophenyl group and an ethanone group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .

Scientific Research Applications

Synthesis and Biological Activities

Antitumor Activity : Piperazine derivatives have been explored for their antitumor activities. A study by Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed promising antiproliferative agents against breast cancer cells, comparing with cisplatin, an effective anticancer drug. This indicates the potential of compounds structurally related to 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one in cancer research Yurttaş et al., 2014.

Pharmacological Evaluation : Bhosale et al. (2014) designed and synthesized derivatives of biphenyl moiety linked with aryl piperazine, including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones. These compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity, with some showing an impressive antipsychotic profile. Such studies demonstrate the compound's relevance in developing new pharmacological agents Bhosale et al., 2014.

Anti-inflammatory Activity : The synthesis and evaluation of novel sets of piperazine derivatives for their anti-inflammatory activity highlight the chemical versatility and therapeutic potential of compounds like this compound. Ahmed et al. (2017) synthesized compounds that showed significant in-vitro anti-inflammatory activity, underscoring the compound's potential in anti-inflammatory drug development Ahmed et al., 2017.

Chemical Synthesis and Characterization : The compound's use extends to chemical synthesis processes, where it can be a precursor or an intermediate for various chemical reactions. Studies like those by Dean et al. (1983) on the synthesis of enamines demonstrate the broader chemical applications of piperazine derivatives in creating complex molecules Dean et al., 1983.

Mechanism of Action

Properties

IUPAC Name

2-chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O3/c13-8-12(18)16-5-3-15(4-6-16)10-2-1-9(14)7-11(10)17(19)20/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPANAFNJMZRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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